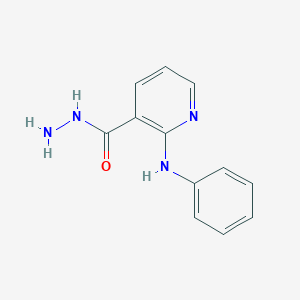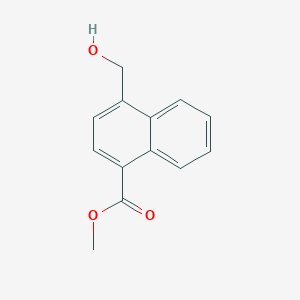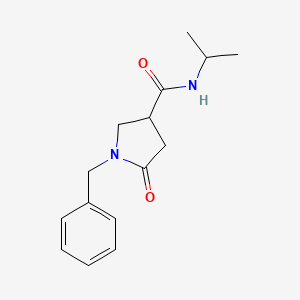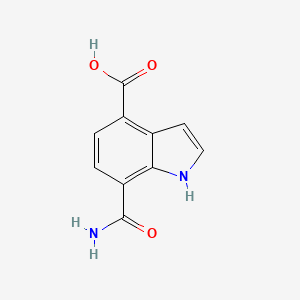
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is a heterocyclic compound that features an imidazole ring substituted with a carboxaldehyde group at the 2-position, an acetyloxyethyl group at the 1-position, and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate typically involves multi-step reactions starting from readily available imidazole derivatives. One common approach includes the following steps:
Nitration: Introduction of the nitro group at the 5-position of the imidazole ring.
Formylation: Introduction of the carboxaldehyde group at the 2-position.
Acetylation: Introduction of the acetyloxyethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid, 1-[2-(acetyloxy)ethyl]-5-nitro-
Reduction: 1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-amino-
Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Applications De Recherche Scientifique
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-2-carboxaldehyde, 1-methyl-
- 1H-Imidazole-2-carboxaldehyde, 1-ethyl-
- 1H-Imidazole-2-carboxaldehyde, 1-[2-(hydroxy)ethyl]-
Comparison: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is unique due to the presence of both the acetyloxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may lack one or both of these groups, resulting in different properties and applications.
Propriétés
Numéro CAS |
4812-32-2 |
|---|---|
Formule moléculaire |
C8H9N3O5 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2-(2-formyl-5-nitroimidazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C8H9N3O5/c1-6(13)16-3-2-10-7(5-12)9-4-8(10)11(14)15/h4-5H,2-3H2,1H3 |
Clé InChI |
VDZJVXFACHQYKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN1C(=CN=C1C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(6-Fluoropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8728788.png)


![7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8728801.png)
![Methyl [2-({[(methoxycarbonyl)amino]carbothioyl}amino)-4-nitroanilino]carbothioylcarbamate](/img/structure/B8728808.png)



